REACTION_CXSMILES
|
[CH:1]1([OH:6])[CH2:5][CH:4]=[CH:3][CH2:2]1.N1C=CC=CC=1.[CH3:13][S:14](Cl)(=[O:16])=[O:15]>C(Cl)Cl>[CH3:13][S:14]([O:6][CH:1]1[CH2:5][CH:4]=[CH:3][CH2:2]1)(=[O:16])=[O:15]
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C1(CC=CC1)O
|
Name
|
|
Quantity
|
95 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
2.4 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
N,N-dimethylaminopyridine
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.69 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
N,N-Dimethylaminopyridine
|
Quantity
|
0.14 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.69 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
35 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 35° C. for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with DCM
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)OC1CC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.66 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 68.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |